molecular formula C16H24N4O2S B2707708 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 2034320-38-0

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2707708
CAS No.: 2034320-38-0
M. Wt: 336.45
InChI Key: WKWKIRWMGIRJBD-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound with the molecular formula C16H24N4O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cinnoline moiety. The final step involves the cyclopropanation and sulfonamide formation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine and cinnoline moieties may interact with enzymes or receptors, modulating their activity. The sulfonamide group could also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:

  • N-(1-(4-fluorobenzyl)piperidin-4-yl)cyclopropanesulfonamide
  • N-(1-(3,4-dichlorobenzyl)piperidin-4-yl)cyclopropanesulfonamide

Uniqueness

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide is unique due to the presence of the cinnoline moiety, which is not commonly found in similar compounds. This structural feature may confer distinct biological activity or chemical reactivity, making it a valuable compound for further study.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c21-23(22,14-5-6-14)19-13-7-9-20(10-8-13)16-11-12-3-1-2-4-15(12)17-18-16/h11,13-14,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKIRWMGIRJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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